

Application Note: Quantification of Obeticholic Acid in Biological Samples using Mass Spectrometry

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Compound of Interest

Compound Name: *Obeticholic Acid*

Cat. No.: *B1677079*

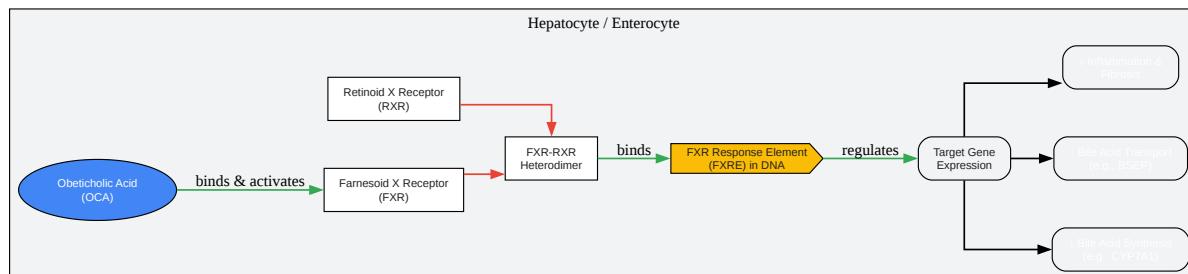
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Introduction

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, is a semi-synthetic bile acid analogue.^{[1][2]} It has been approved for the treatment of primary biliary cholangitis and is under investigation for other liver diseases such as non-alcoholic steatohepatitis (NASH).^{[1][2]} The quantification of OCA and its primary metabolites, glyco-**obeticholic acid** (GOA) and tauro-**obeticholic acid** (TOA), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development and clinical trials.^{[1][3]} Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and throughput.^{[1][3][4]} This application note provides a detailed overview of validated methods and protocols for the robust quantification of **obeticholic acid** in biological samples.

Signaling Pathway of Obeticholic Acid



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Caption: Signaling pathway of **Obeticholic Acid** (OCA) via Farnesoid X Receptor (FXR) activation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from validated LC-MS/MS methods for the determination of **obeticholic acid** and its metabolites in human plasma.

Analyte	Matrix	LLOQ (ng/mL)	ULOQ (ng/mL)	Sample Volume (μ L)	Extractio n Method	Referenc e
Obeticholic Acid	Human Plasma	0.410	120.466	250	Solid-Phase Extraction	[3]
Glyco-obeticholic Acid	Human Plasma	0.414	121.708	250	Solid-Phase Extraction	[3]
Tauro-obeticholic Acid	Human Plasma	0.255	75.101	250	Solid-Phase Extraction	[3]
Obeticholic Acid	Human Plasma	0.2506	100.2	Not Specified	Solid-Phase Extraction	[1]
Glyco-obeticholic Acid	Human Plasma	0.2500	100.0	Not Specified	Solid-Phase Extraction	[1]
Tauro-obeticholic Acid	Human Plasma	0.1250	50.00	Not Specified	Solid-Phase Extraction	[1]
Obeticholic Acid	Human Plasma	0.150	100	Not Specified	Liquid-Liquid Extraction	[5]

Experimental Workflow



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Caption: General experimental workflow for the quantification of **Obeticholic Acid**.

Experimental Protocols

Biological Sample Preparation

a) Plasma/Serum Collection and Storage: Collect whole blood in appropriate anticoagulant-treated (for plasma) or untreated (for serum) tubes.^[6] Process the blood by centrifugation at

1,000-2,000 x g for 10-15 minutes at 4°C to separate plasma or serum.[6][7] Immediately transfer the supernatant to clean polypropylene tubes, aliquot, and store at -80°C until analysis to minimize freeze-thaw cycles.[6][8]

b) Solid-Phase Extraction (SPE) Protocol (Adapted from multiple sources):[1][3]

- Thaw plasma samples on ice.
- To 250 µL of plasma, add the internal standard solution (e.g., deuterated OCA, GOA, and TOA).
- Vortex the mixture for 30 seconds.
- Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
- Load the plasma mixture onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analytes with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

c) Liquid-Liquid Extraction (LLE) Protocol (Adapted from Hu et al., 2021):[5]

- To a known volume of plasma, add the internal standard.
- Add an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex vigorously for several minutes to ensure thorough mixing.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness.

- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Parameters

The following are typical UPLC/HPLC parameters for the separation of **obeticholic acid** and its metabolites.

Parameter	Recommended Conditions
LC System	UPLC or HPLC system
Column	Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7-2.7 µm)[5]
Mobile Phase A	Water with 0.1% formic acid or 1 mM ammonium acetate with 0.1% acetic acid[5][9]
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid or 0.1% acetic acid[5][9]
Flow Rate	0.3 - 1.0 mL/min[10][11]
Injection Volume	5 - 20 µL[11]
Column Temperature	Ambient or controlled at 30-40°C[12]
Gradient Elution	A gradient program is typically used to achieve optimal separation of OCA and its more polar metabolites.[13]

Mass Spectrometry Parameters

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer in the negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).

Parameter	Recommended Conditions
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Negative Electrospray Ionization (ESI-)
Ion Spray Voltage	-4200 V to -4500 V[9]
Source Temperature	500°C[9]
Nebulizer Gas	Nitrogen
Collision Gas	Nitrogen or Argon

MRM Transitions for Quantification:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Internal Standard
Obeticholic Acid (OCA)	419.3	419.3 / 375.3	Obeticholic Acid-d5
Glyco-obeticholic Acid (GOA)	476.3	74.0	Glyco-obeticholic Acid-d5
Tauro-obeticholic Acid (TOA)	526.3	80.0	Tauro-obeticholic Acid-d5

Note: The precursor ion for OCA can also be observed at m/z 465.3, corresponding to the formate adduct.[5] The specific product ions and collision energies should be optimized for the instrument in use.

Conclusion

The LC-MS/MS methods outlined in this application note provide a robust and reliable framework for the quantitative analysis of **obeticholic acid** and its primary metabolites in biological samples. The combination of effective sample preparation, efficient chromatographic separation, and sensitive mass spectrometric detection allows for the accurate determination of analyte concentrations, which is essential for advancing the clinical development and understanding of this important therapeutic agent. Method validation according to regulatory

guidelines (e.g., FDA and EMA) is a critical prerequisite for the application of these protocols in regulated bioanalysis.[3]

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